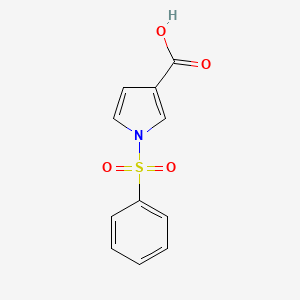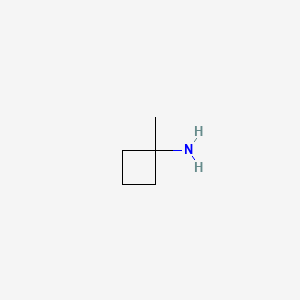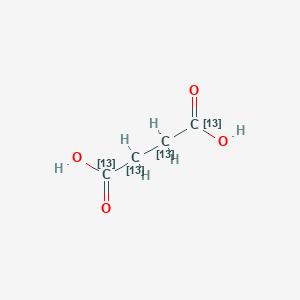
1-(Phenylsulfonyl)-1H-Pyrrol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group at the third position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid, also known as 1-(Benzenesulfonyl)pyrrole-3-carboxylic acid, is a heterocyclic compound It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .
Mode of Action
The compound interacts with its targets through the phenylsulfonyl group. This group plays a crucial role in the synthesis of various derivatives. For instance, it may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Biochemical Pathways
The compound’s role in the synthesis of various derivatives suggests it may influence several biochemical pathways, particularly those involving nitrogen nucleophiles .
Result of Action
The molecular and cellular effects of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid’s action are largely dependent on its role in the synthesis of various derivatives. For instance, the synthesis of sulfonamide derivatives could potentially influence cellular processes involving nitrogen nucleophiles .
Biochemische Analyse
Biochemical Properties
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid via lithiation . Additionally, it can react with nitrogen nucleophiles to form sulfonamide derivatives . These interactions highlight the compound’s utility in modifying and directing biochemical pathways.
Molecular Mechanism
At the molecular level, 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The phenylsulfonyl group can act as a blocking and directing group, facilitating the formation of new chemical bonds and influencing enzyme activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in gene expression and cellular function.
Metabolic Pathways
1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, it can participate in the synthesis of boronic acid derivatives, which are important intermediates in organic synthesis . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid typically involves the lithiation of 1-(phenylsulfonyl)pyrrole, followed by subsequent reactions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-(phenylsulfonyl)pyrrole-2-boronic acid. These intermediates are then subjected to further reactions under controlled conditions to yield the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Lithiation: Using strong bases like n-butyllithium for deprotonation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyrroles and sulfonamide derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)pyrrole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Contains an indole ring instead of a pyrrole ring, leading to different chemical properties and applications.
Uniqueness: 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the phenylsulfonyl and carboxylic acid groups, which provide a combination of reactivity and functionality not found in many other compounds .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLMKHSUAPNMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569113 |
Source


|
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134439-96-6 |
Source


|
| Record name | 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)








